

Application Notes and Protocols: 2,8-Dimethyl-5-nonanol in Organic Synthesis

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Compound of Interest

Compound Name: 2,8-Dimethyl-5-nonanol

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Introduction

2,8-Dimethyl-5-nonanol is a branched-chain secondary alcohol characterized by the molecular formula $C_{11}H_{24}O$.^[1] Its structure, featuring two isopropyl groups at the termini and a hydroxyl group at the central C5 position, imparts specific physical and chemical properties that can be leveraged in organic synthesis. While not as extensively documented in mainstream synthetic literature as simpler alcohols, its unique steric bulk and lipophilicity suggest potential applications as a synthetic intermediate, a precursor for specialty chemicals, and a building block in materials science.

This guide provides a comprehensive overview of the synthesis of **2,8-Dimethyl-5-nonanol** and explores its established and potential applications. The protocols herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical resource for utilizing this versatile alcohol.

Physicochemical Properties

A summary of the key computed properties of **2,8-Dimethyl-5-nonanol** is provided in the table below. These properties are essential for planning reactions, purification procedures, and for understanding the molecule's behavior in different solvent systems.

Property	Value	Source
IUPAC Name	2,8-dimethylnonan-5-ol	PubChem[1]
CAS Number	19780-96-2	PubChem[1]
Molecular Formula	C ₁₁ H ₂₄ O	PubChem[1]
Molecular Weight	172.31 g/mol	PubChem[1]
InChIKey	WXCCASRWBAGQGY-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>CC(C)CCC(CCC(C)C)O</chem>	PubChem[1]

Synthesis of 2,8-Dimethyl-5-nanol

The most direct and common method for the preparation of **2,8-Dimethyl-5-nanol** is the reduction of its corresponding ketone, 2,8-Dimethyl-5-nonanone. This transformation is typically achieved with high fidelity using standard reducing agents.

Protocol 1: Synthesis via Reduction of 2,8-Dimethyl-5-nonanone

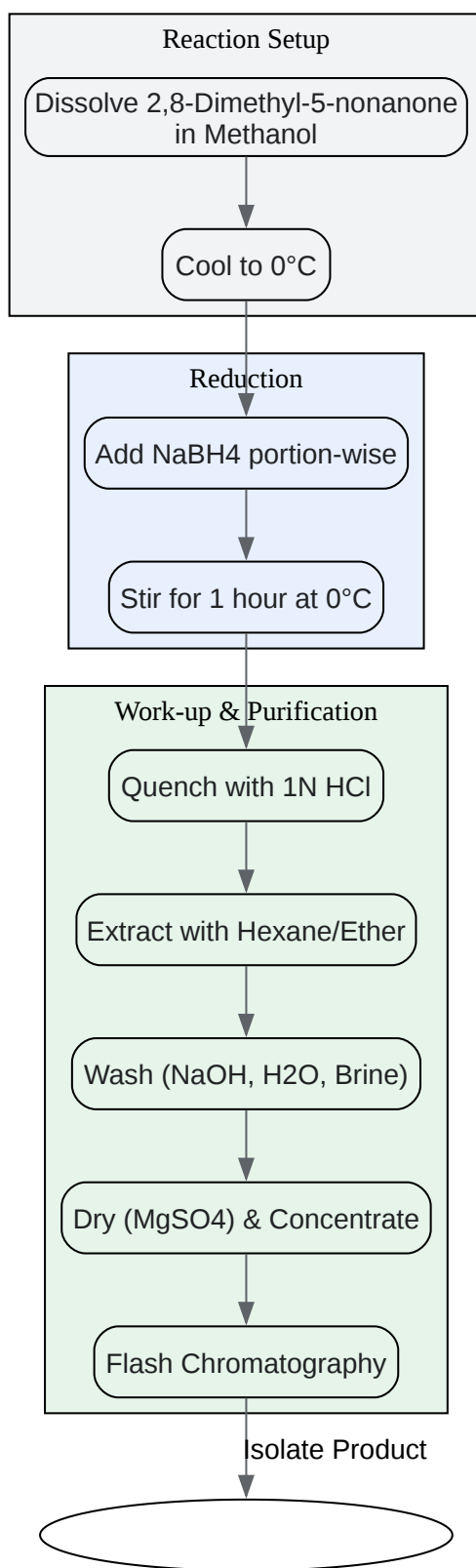
This protocol details the reduction of 2,8-Dimethyl-5-nonanone using sodium borohydride (NaBH₄) in methanol. This method is favored for its mild conditions, operational simplicity, and the high selectivity of NaBH₄ for ketones in the presence of less reactive functional groups.

Causality and Experimental Choices:

- Sodium Borohydride (NaBH₄):** A mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting other potential functional groups. Its ease of handling makes it suitable for standard laboratory settings.
- Methanol (MeOH):** Serves as both a solvent for the ketone and a proton source to quench the intermediate alkoxide.
- 0°C Reaction Temperature:** The initial cooling helps to control the exothermicity of the reaction and minimize potential side reactions.

- Acidic Quench (1N HCl): Neutralizes the excess NaBH_4 and the resulting borate esters, facilitating the work-up.
- Liquid-Liquid Extraction & Chromatography: Standard procedures to isolate and purify the final alcohol product from the reaction mixture.

Experimental Workflow Diagram:



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Caption: Workflow for the synthesis of **2,8-Dimethyl-5-nanol**.

Materials and Reagents:

Reagent	CAS Number	Molecular Weight (g/mol)	Amount	Moles (mmol)
2,8-Dimethyl-5-nonanone	2050-99-9	170.30	5.63 g	33.0
Sodium Borohydride	16940-66-2	37.83	0.80 g	21.1
Methanol	67-56-1	32.04	150 mL	-
1N Hydrochloric Acid	7647-01-0	36.46	As needed	-
Hexane	110-54-3	86.18	As needed	-
Diethyl Ether	60-29-7	74.12	As needed	-
1N Sodium Hydroxide	1310-73-2	40.00	As needed	-
Magnesium Sulfate	7487-88-9	120.37	As needed	-
Ethyl Acetate	141-78-6	88.11	As needed	-

Step-by-Step Protocol:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.63 g (33 mmol) of 2,8-dimethylnonan-5-one in 150 mL of methanol.[2]
- Cool the solution to 0°C in an ice-water bath.
- Slowly add 0.8 g (21 mmol) of sodium borohydride to the stirred solution in small portions.
- Continue stirring the reaction mixture at 0°C for 1 hour.

- Carefully quench the reaction by the dropwise addition of 1N HCl until the effervescence ceases.
- Dilute the mixture with a 1:1 solution of hexane/diethyl ether (approx. 150 mL).
- Transfer the mixture to a separatory funnel and wash sequentially with 1N NaOH (50 mL), water (50 mL), and saturated brine (50 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent in vacuo.
- Purify the resulting crude oil by flash chromatography on silica gel using 10% ethyl acetate in hexane as the eluent.
- Combine the fractions containing the product (R_f 0.36 in 20% ethyl acetate/hexane) and concentrate in vacuo to yield **2,8-Dimethyl-5-nonanol** as a colorless oil. The reported yield for this procedure is approximately 40% (2.30 g).[2]

Potential Applications in Organic Synthesis

While specific, high-impact applications of **2,8-Dimethyl-5-nonanol** are not widely reported, its structure as a sterically hindered secondary alcohol allows for its logical use in several fundamental organic transformations. The following protocols are based on well-established methodologies for secondary alcohols and are proposed as starting points for research and development.

Protocol 2: Oxidation to 2,8-Dimethyl-5-nonanone

The oxidation of a secondary alcohol to a ketone is a cornerstone transformation in organic synthesis. This can be particularly useful for re-generating the ketone starting material or for use in isotopic labeling studies. A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is a green and efficient method.

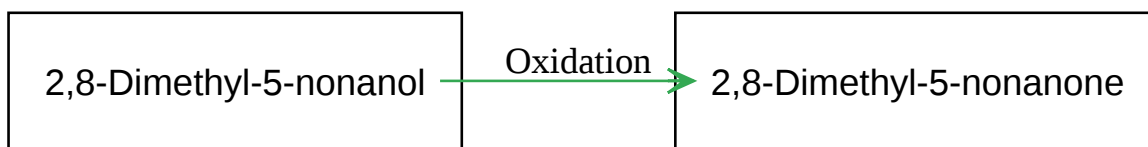
Causality and Experimental Choices:

- (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable radical that acts as a catalyst for the oxidation of alcohols. It is regenerated in the catalytic cycle.

- Sodium Hypochlorite (NaOCl): The terminal oxidant, which is inexpensive and environmentally benign.
- Potassium Bromide (KBr): Acts as a co-catalyst to facilitate the oxidation.
- Biphasic System (CH₂Cl₂/Water): Allows for easy separation of the organic product from the aqueous reagents.
- Buffered pH (~8.6): Maintained with sodium bicarbonate to ensure optimal reaction rate and selectivity.[3]

General Reaction Scheme:

[O] (e.g., TEMPO/NaOCl)



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Caption: General oxidation of **2,8-Dimethyl-5-nonanol** to its ketone.

Materials and Reagents:

Reagent	CAS Number	Amount (for 10 mmol scale)
2,8-Dimethyl-5-nonanol	19780-96-2	1.72 g (10 mmol)
TEMPO	2564-83-2	16 mg (0.1 mmol, 1 mol%)
Potassium Bromide (KBr)	7758-02-3	119 mg (1.0 mmol, 10 mol%)
Dichloromethane (CH ₂ Cl ₂)	75-09-2	50 mL
Sat. aq. NaHCO ₃	144-55-8	20 mL
0.35 M NaOCl (aq)	7681-52-9	~35 mL (12.25 mmol, 1.2 eq)

Step-by-Step Protocol:

- To a 250 mL flask, add **2,8-Dimethyl-5-nonanol** (1.72 g, 10 mmol), TEMPO (16 mg, 0.1 mmol), KBr (119 mg, 1.0 mmol), and dichloromethane (50 mL).
- Add the saturated sodium bicarbonate solution (20 mL) and cool the vigorously stirred biphasic mixture to 0°C.
- Add the 0.35 M NaOCl solution dropwise over 15-20 minutes, monitoring the reaction by TLC (staining with permanganate).
- Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
- Combine the organic layers, wash with 1N HCl (20 mL), then with saturated brine (20 mL).
- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2,8-Dimethyl-5-nonanone. Further purification can be achieved by chromatography if necessary.

Protocol 3: Fischer Esterification to Form 2,8-Dimethyl-5-nonyl Acetate

Esterification is a fundamental reaction of alcohols, leading to compounds with applications as fragrances, flavors, plasticizers, and specialty solvents. The bulky isobutyl groups of **2,8-Dimethyl-5-nonanol** would likely lead to esters with unique properties.

Causality and Experimental Choices:

- Acetic Acid: Serves as the acyl donor. Using it in excess can drive the equilibrium towards the product.
- Sulfuric Acid (H₂SO₄): A strong acid catalyst required to protonate the carbonyl oxygen of the acetic acid, making it more electrophilic.
- Toluene & Dean-Stark Trap: Used to remove water, a byproduct of the reaction, which drives the equilibrium to favor ester formation according to Le Châtelier's principle.

Materials and Reagents:

Reagent	CAS Number	Amount (for 10 mmol scale)
2,8-Dimethyl-5-nonanol	19780-96-2	1.72 g (10 mmol)
Glacial Acetic Acid	64-19-7	1.14 mL (20 mmol, 2 eq)
Conc. Sulfuric Acid	7664-93-9	2-3 drops
Toluene	108-88-3	50 mL

Step-by-Step Protocol:

- Combine **2,8-Dimethyl-5-nonanol** (1.72 g, 10 mmol), glacial acetic acid (1.14 mL, 20 mmol), and toluene (50 mL) in a round-bottom flask.
- Equip the flask with a Dean-Stark trap and a reflux condenser.
- Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
- Heat the reaction to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
- Cool the reaction mixture to room temperature and carefully wash with saturated aqueous NaHCO₃ solution until the washes are no longer acidic.
- Wash with water and then with saturated brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the crude ester by vacuum distillation or flash chromatography to obtain 2,8-Dimethyl-5-nonyl acetate.

Further Potential Synthetic Routes

- Precursor for Non-ionic Surfactants:** The hydroxyl group can serve as an initiation point for ethoxylation (reaction with ethylene oxide) or propoxylation to create non-ionic surfactants.

The branched, lipophilic tail would provide good emulsifying properties.

- **Monomer in Polymer Synthesis:** As a monofunctional alcohol, it could be used as a chain-terminating agent in polyester or polyurethane synthesis to control molecular weight.^[4] Alternatively, it could be functionalized (e.g., by esterification with acrylic acid) to produce a monomer for polymerization.
- **Synthesis of Chiral Derivatives:** Although the commercially available material is a racemate, chiral separation or asymmetric synthesis could yield enantiopure **2,8-Dimethyl-5-nonanol**. This would open possibilities for its use as a chiral auxiliary or as a precursor for stereochemically defined target molecules, such as the structurally related (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol, which has been synthesized via a chiral pool approach.^{[5][6]}

Conclusion

2,8-Dimethyl-5-nonanol is a readily accessible secondary alcohol whose full potential in organic synthesis is yet to be broadly explored. The protocols provided for its synthesis and subsequent functionalization offer a solid foundation for its use in research and development. Its unique branched structure suggests that novel esters, polymers, and surfactants derived from this alcohol could exhibit valuable properties, making it a target of interest for materials science and specialty chemical development.

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